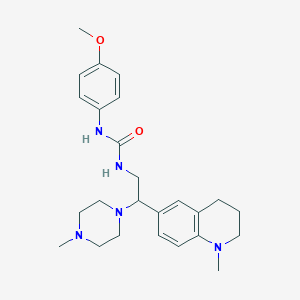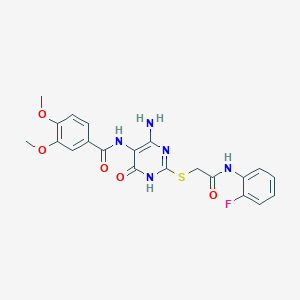
4-(1,2-Oxazol-3-yl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2-Oxazol-3-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 . It is a derivative of aniline and oxazole .
Synthesis Analysis
The synthesis of oxazoline derivatives, including 4-(1,2-Oxazol-3-yl)aniline hydrochloride, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of 4-(1,2-Oxazol-3-yl)aniline hydrochloride consists of a five-membered oxazoline ring having one nitrogen and one oxygen in its backbone . This is attached to an aniline group, forming a complex heterocyclic structure .Physical And Chemical Properties Analysis
4-(1,2-Oxazol-3-yl)aniline hydrochloride is a powder with a melting point of 220-225 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Biological Activities of Oxazole Derivatives
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant etc.
Antibacterial and Antimonooxidase Activity
A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . A combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli, and antimonooxidase effect in vitro was revealed for this compound .
Anticonvulsant Activities
Although the specific compound “4-(1,2-Oxazol-3-yl)aniline hydrochloride” was not mentioned, oxazole derivatives have been studied for their anticonvulsant activities .
Photophysical Property Study
Oxazole derivatives have been studied for their photophysical properties . These studies can provide valuable insights into the behavior of these compounds under different conditions.
Anticancer Activities
Oxazole derivatives have shown effective growth inhibition (IC 50 values) and cytostatic activity against various human cell lines, including glioma (U251), ovarian (OVCAR-03), prostate (PC-3), and melanoma (UACC-62) .
Antiglaucomatous Drug Candidate
The compound 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, which is structurally similar to “4-(1,2-Oxazol-3-yl)aniline hydrochloride”, has been developed as a promising drug candidate for the treatment of glaucoma . It exhibited the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Safety And Hazards
The safety data sheet for 4-(1,2-Oxazol-3-yl)aniline hydrochloride indicates that it is a hazardous substance. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Eigenschaften
IUPAC Name |
4-(1,2-oxazol-3-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-3-1-7(2-4-8)9-5-6-12-11-9;/h1-6H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJGMVMUGXQHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2-Oxazol-3-yl)aniline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2644310.png)
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2644312.png)
![3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2644313.png)

![3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2644315.png)
![2-(benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644319.png)
![4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile](/img/structure/B2644321.png)
![N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide](/img/structure/B2644322.png)
![5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2644324.png)
![4-((2-chloro-6-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2644326.png)

